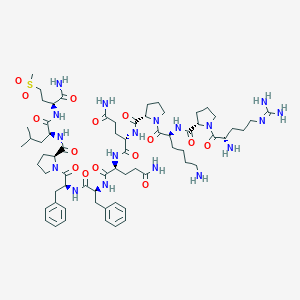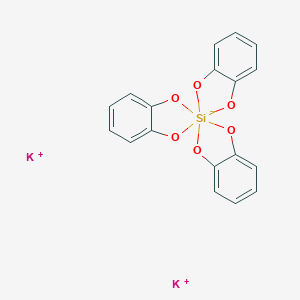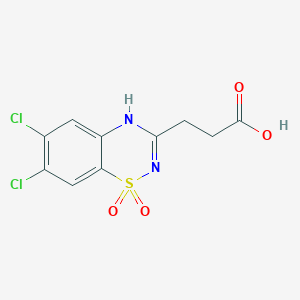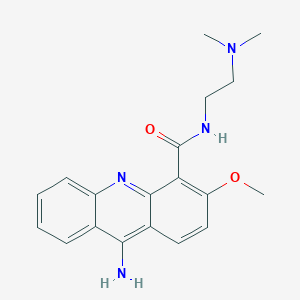
Cyclopropane, 1-ethynyl-1-(1-propynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, 1-ethynyl-1-(1-propynyl-) is a chemical compound that has gained significant attention in scientific research. This compound is a member of the cycloalkyne family and has a unique structure that makes it a valuable tool for various applications. In
Wissenschaftliche Forschungsanwendungen
Cyclopropane, 1-ethynyl-1-(1-propynyl-) has been used in a wide range of scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound is used as a building block for the synthesis of various organic compounds due to its unique structure and reactivity. Additionally, Cyclopropane, 1-ethynyl-1-(1-propynyl-) has been used as a ligand in coordination chemistry, where it forms stable complexes with transition metals. This has led to the development of new catalysts for various chemical reactions.
Wirkmechanismus
The mechanism of action of Cyclopropane, 1-ethynyl-1-(1-propynyl-) is still not fully understood. However, it is believed that this compound acts as an electrophile due to the presence of the triple bond and the strained cyclopropane ring. This electrophilic nature makes it a valuable tool in organic synthesis, where it can react with various nucleophiles to form new compounds.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Cyclopropane, 1-ethynyl-1-(1-propynyl-). However, studies have shown that this compound can inhibit the growth of cancer cells in vitro. This suggests that Cyclopropane, 1-ethynyl-1-(1-propynyl-) may have potential as an anti-cancer agent. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclopropane, 1-ethynyl-1-(1-propynyl-) is its unique structure, which makes it a valuable tool in organic synthesis and coordination chemistry. Additionally, this compound has shown potential as an anti-cancer agent and has antibacterial and antifungal properties. However, the synthesis of Cyclopropane, 1-ethynyl-1-(1-propynyl-) is a complex process that requires specialized knowledge and equipment. Additionally, there is limited research on the biochemical and physiological effects of this compound, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on Cyclopropane, 1-ethynyl-1-(1-propynyl-). One area of research is the development of new methods for the synthesis of this compound. This could lead to increased availability and lower costs, making it more accessible for research and commercial applications. Additionally, further research is needed to understand the mechanism of action of Cyclopropane, 1-ethynyl-1-(1-propynyl-) and its potential as an anti-cancer agent. Finally, there is potential for the development of new applications for Cyclopropane, 1-ethynyl-1-(1-propynyl-) in fields such as materials science and catalysis.
Synthesemethoden
The synthesis of Cyclopropane, 1-ethynyl-1-(1-propynyl-) is a complex process that requires specialized knowledge and equipment. The most common method of synthesis involves the reaction of propargyl alcohol with a cyclopropanone derivative in the presence of a base catalyst. This reaction leads to the formation of Cyclopropane, 1-ethynyl-1-(1-propynyl-) with a high yield and purity. However, this method requires careful control of reaction conditions such as temperature, pressure, and solvent choice.
Eigenschaften
CAS-Nummer |
105961-79-3 |
|---|---|
Produktname |
Cyclopropane, 1-ethynyl-1-(1-propynyl- |
Molekularformel |
C8H8 |
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
1-ethynyl-1-prop-1-ynylcyclopropane |
InChI |
InChI=1S/C8H8/c1-3-5-8(4-2)6-7-8/h2H,6-7H2,1H3 |
InChI-Schlüssel |
CRUULDHEGJSVDL-UHFFFAOYSA-N |
SMILES |
CC#CC1(CC1)C#C |
Kanonische SMILES |
CC#CC1(CC1)C#C |
Andere CAS-Nummern |
105961-79-3 |
Synonyme |
Cyclopropane, 1-ethynyl-1-(1-propynyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



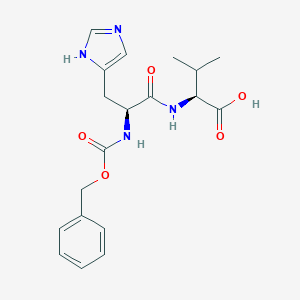
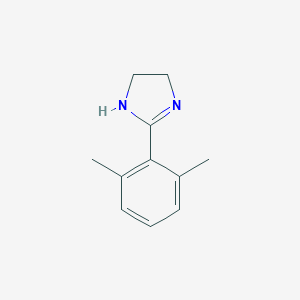
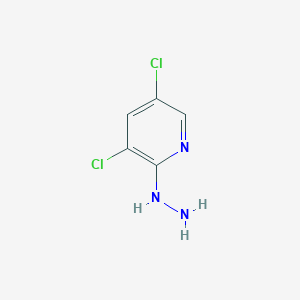
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)
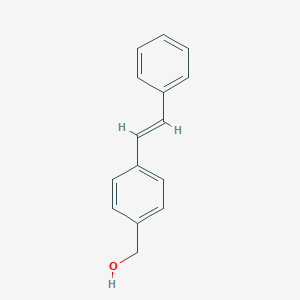
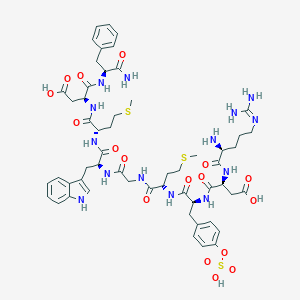
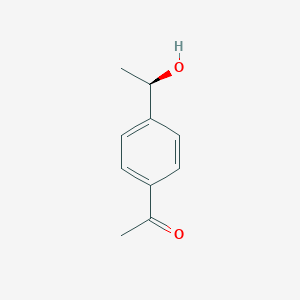
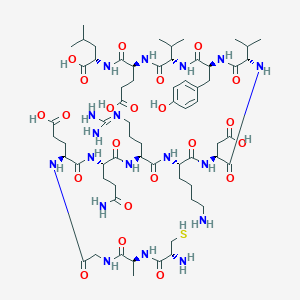

![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)
